Total Growth Inhibition of Cancer Cell Lines: 7-Hydroxyflavan vs. Co-Isolated Alkaloids from Brunsvigia natalensis
(2R)-7-Hydroxyflavan (compound 3) isolated from Brunsvigia natalensis bulbs demonstrated total growth inhibition (TGI) in the 55–60 ppm range against three human cancer cell lines: melanoma UACC62, breast MCF7, and renal TK10. In the same study, the co-isolated alkaloids 3-O-methyl-epi-vittatine (compound 1) and bruns-ceramide (compound 4) were inactive against all cell lines tested . This is a direct intra-study comparison. Notably, 7-hydroxyflavan achieved TGI without requiring the complex pentacyclic alkaloid scaffold present in the inactive comparators, indicating that the simple monohydroxyflavan core is sufficient for this specific anti-neoplastic profile.
| Evidence Dimension | Total growth inhibition (TGI) against human cancer cell lines |
|---|---|
| Target Compound Data | (2R)-7-Hydroxyflavan: TGI in 55–60 ppm range against UACC62, MCF7, TK10 |
| Comparator Or Baseline | 3-O-Methyl-epi-vittatine: inactive; Bruns-ceramide: inactive (same assay panel) |
| Quantified Difference | Target compound active (TGI 55–60 ppm) vs. comparators inactive — categorical difference in efficacy |
| Conditions | In vitro cytotoxicity assay; cell lines UACC62 (melanoma), MCF7 (breast), TK10 (renal); ppm concentration range |
Why This Matters
For researchers selecting between co-isolated Amaryllidaceae metabolites for anti-neoplastic screening, this data identifies 7-hydroxyflavan as the only active compound from this isolation series against these three cell lines, justifying its selection over the inactive alkaloids.
